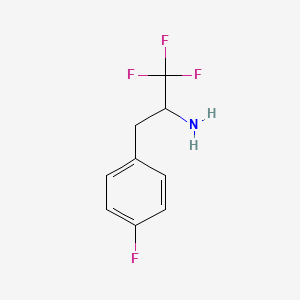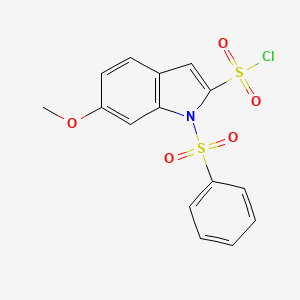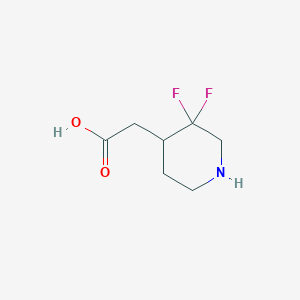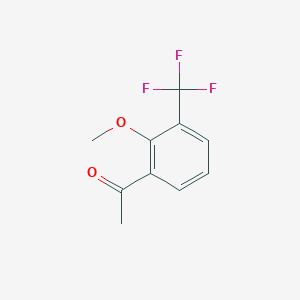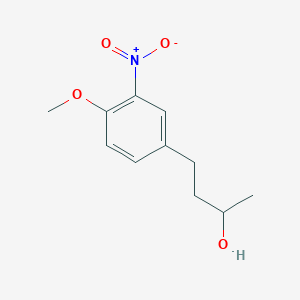
4-(4-Methoxy-3-nitrophenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxy-3-nitrophenyl)butan-2-ol is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol This compound features a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a butanol chain
Métodos De Preparación
The synthesis of 4-(4-Methoxy-3-nitrophenyl)butan-2-ol can be achieved through several synthetic routes. One common method involves the nitration of 4-methoxyphenylbutanol, followed by reduction to obtain the desired compound . The reaction conditions typically include the use of nitric acid and sulfuric acid for the nitration step, and a reducing agent such as hydrogen gas or a metal catalyst for the reduction step.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
4-(4-Methoxy-3-nitrophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(4-methoxy-3-nitrophenyl)butanoic acid, while reduction may produce 4-(4-methoxy-3-aminophenyl)butan-2-ol .
Aplicaciones Científicas De Investigación
4-(4-Methoxy-3-nitrophenyl)butan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. .
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxy-3-nitrophenyl)butan-2-ol involves its interactions with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to specific targets .
Comparación Con Compuestos Similares
4-(4-Methoxy-3-nitrophenyl)butan-2-ol can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)butan-2-ol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-(3-Nitrophenyl)butan-2-ol: Lacks the methoxy group, which may affect its solubility and interactions with biological targets.
4-(4-Methoxy-3-aminophenyl)butan-2-ol: The amino group provides different chemical properties and potential biological activities compared to the nitro group
Propiedades
Fórmula molecular |
C11H15NO4 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
4-(4-methoxy-3-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C11H15NO4/c1-8(13)3-4-9-5-6-11(16-2)10(7-9)12(14)15/h5-8,13H,3-4H2,1-2H3 |
Clave InChI |
JVZNIKTXZICOTC-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC(=C(C=C1)OC)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


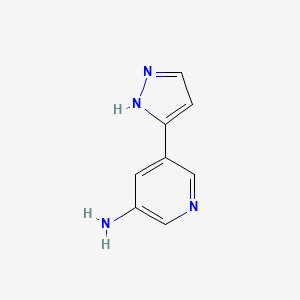
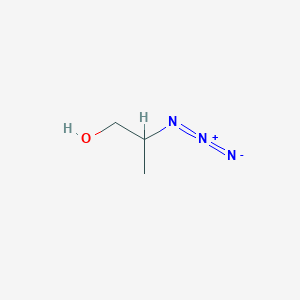
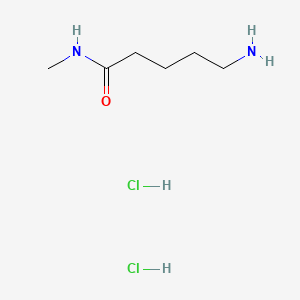

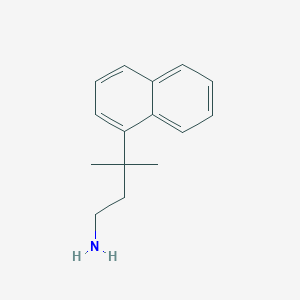
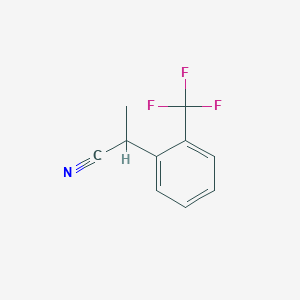
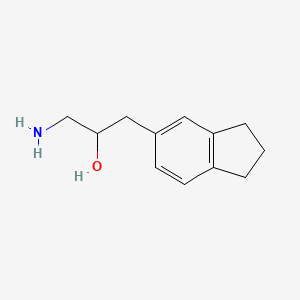
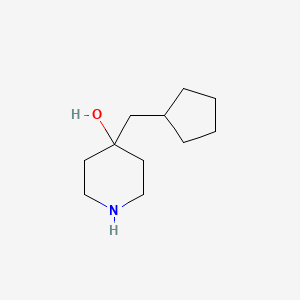
![4-Hydroxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dionehydrochloride](/img/structure/B13589780.png)
